molecular formula C14H20ClNO2 B104951 Acetochlor CAS No. 34256-82-1

Acetochlor

Cat. No. B104951
CAS RN: 34256-82-1
M. Wt: 269.77 g/mol
InChI Key: VTNQPKFIQCLBDU-UHFFFAOYSA-N
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Description

Acetochlor Description

Acetochlor is a pre-emergent herbicide widely used for controlling broadleaf weeds in agricultural settings. It is a member of the chloroacetanilide family of herbicides and is known for its application on crops like corn. Due to its extensive use, acetochlor has become a common environmental contaminant, particularly in water bodies adjacent to agricultural lands. The presence of acetochlor in the environment raises concerns about its potential toxicological effects on non-target organisms, including aquatic life and humans .

Synthesis Analysis

The synthesis of acetochlor involves the intermediate 2-chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide, which is a crucial step in the production of the herbicide. The crystal structure of this intermediate exhibits weak intermolecular C-H⋯O hydrogen bonds, which contribute to the formation of zigzag chains along the b-axis in its crystalline form . This intermediate is essential for the final acetochlor product used in agricultural practices.

Molecular Structure Analysis

The molecular structure of acetochlor is characterized by the presence of chloroacetanilide, which is a functional group consisting of a chlorine atom and an acetanilide moiety. This structure is responsible for the herbicidal activity of acetochlor. The crystallographic analysis of its intermediate shows the spatial arrangement of atoms and the presence of hydrogen bonding, which may influence the physical and chemical properties of the compound .

Chemical Reactions Analysis

Acetochlor undergoes various chemical reactions in the environment, including photodegradation. When exposed to sunlight or ultraviolet (UV) light, acetochlor degrades at different rates depending on the medium, with half-lives ranging from minutes in UV light to several days in natural waters. The degradation process involves dechlorination, hydroxylation, and cyclization, leading to the formation of multiple photoproducts. These photoproducts have been identified using gas chromatography/mass spectrometry (GC/MS), and their structures have been presumed based on mass spectrum interpretation and literature data . Additionally, microbial communities in soil and sludge have been found to degrade acetochlor through pathways involving dechlorination, hydroxylation, deethoxymethylation, cyclization, carboxylation, and decarboxylation .

Physical and Chemical Properties Analysis

The environmental fate of acetochlor is strongly influenced by its adsorption properties. Studies have shown that acetochlor adsorbs to different types of soils, with the adsorption process being affected by the soil's organic matter content and pH. The adsorption coefficients indicate that acetochlor is relatively mobile in the soil, posing a potential risk to aquatic environments. The organic matter in soil plays a significant role in the transport of acetochlor, with humic substances influencing its movement . The physical properties, such as solubility and volatility, are not directly discussed in the provided papers, but these properties are typically influenced by the molecular structure and environmental conditions.

Case Studies and Environmental Impact

Several studies have investigated the toxicological effects of acetochlor on aquatic organisms. In bighead carp, acetochlor exposure led to oxidative stress, reduced tissue proteins, genotoxicity, and morphological changes in erythrocytes . In zebrafish, acetochlor exposure affected ovarian development by producing estrogenic effects and inducing oxidative stress, which disrupted the development of the ovary . In rare minnows, acetochlor altered the expression of thyroid hormone-related genes, potentially affecting larval development and adult brain function . In human liver carcinoma cells (HepG2), acetochlor induced cytotoxicity through mechanisms involving reactive oxygen species (ROS) generation, mitochondrial dysfunction, and cell cycle disruption . Additionally, acetochlor impacted ammonia-oxidizing bacteria in soil, affecting the diversity and community structure of these important microorganisms . In human alveolar A549 cells, acetochlor-mediated toxicity involved the extracellular signal-regulated kinase (ERK) pathway, leading to apoptosis .

Scientific Research Applications

Oxidative Stress and Genotoxicity in Aquatic Life

Acetochlor, a herbicide used in agriculture, has been found to induce oxidative stress and genotoxicity in aquatic life. In a study on bighead carp, acetochlor at various concentrations caused significant DNA damage in liver, kidney, brain, and gill cells, along with increased oxidative biomarkers and reduced cellular proteins in these organs (Mahmood et al., 2022).

Biodegradation by Earthworms

Research shows that earthworms can enhance the biodegradation of acetochlor in soil. The presence of earthworms in soil led to quicker degradation of acetochlor, likely due to neutralized pH, higher enzyme activities, and enhanced soil microbial community diversity and richness (Hao et al., 2018).

Impact on Human Liver Cells

In vitro studies on human liver carcinoma cells (HepG2) revealed that acetochlor suppresses cell proliferation and induces reactive oxygen species (ROS) generation, leading to oxidative stress and disruption of cell cycle regulation (Huang et al., 2019).

Estrogenic Effects on Fish Ovarian Development

Acetochlor exposure in zebrafish demonstrated estrogenic effects, inducing synthesis of estradiol and ovarian vitellogenin, which affected ovarian development. Long-term exposure to higher doses led to reduced ovarian resistance to oxidative stress (Zhang et al., 2020).

Influence on Thyroid Hormone Genes in Fish

Exposure to acetochlor in rare minnows resulted in tissue-specific alterations in the expression of thyroid hormone-related genes, indicating potential impacts on larval development and adult brain function (Li et al., 2009).

Effects on Soil Microbial Populations

Acetochlor application in maize fields has shown to influence soil microbial biomass and community structure in both rhizosphere and bulk soil, with notable impacts on bacterial and fungal growth (Bai et al., 2012).

Impact on Soil Animal Communities

Research indicates that acetochlor affects the community structure of soil animals in farmland soil, leading to decreased species diversity and population changes in dominant soil animal groups (Tao, 2009).

Influence on Ammonia-Oxidizing Bacteria in Soil

Acetochlor has been observed to stimulate ammonia-oxidizing bacteria in soil initially, followed by a negative effect on their diversity over time. This demonstrates its impact on soil microbial communities (Li et al., 2008).

Cancer Incidence Among Pesticide Applicators

A study in the Agricultural Health Study found associations between acetochlor use and increased risks of lung cancer, colorectal cancer, melanoma, and pancreatic cancer among pesticide applicators (Lerro et al., 2015).

Assessment in Western Africa's Sahel Region

Geospatial methods were used to assess acetochlor use in relation to vulnerable soils in Western Africa's Sahel region. This study provided insights into potential risks of acetochlor contamination in groundwater or surface resources based on agricultural practices (Hoogeweg et al., 2020).

Safety And Hazards

Acetochlor is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It may cause cancer, suspected of damaging fertility or the unborn child, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Research suggests that the effects of Acetochlor on the microbial nitrogen cycle in riparian soils could affect the health of aquatic ecosystems . Future research should focus on developing sustainable and efficient methodologies for the precise analysis of stereoisomers in complex matrices, particularly in sewage water .

properties

IUPAC Name

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
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InChI

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VTNQPKFIQCLBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8023848
Record name Acetochlor
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Molecular Weight

269.77 g/mol
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Physical Description

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline]
Record name Acetochlor
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Boiling Point

BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr
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Flash Point

>93 °C (tag closed cup)
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Solubility

In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate
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Density

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C
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Vapor Pressure

0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C
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Product Name

Acetochlor

Color/Form

Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet

CAS RN

34256-82-1
Record name Acetochlor
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Record name 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
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Melting Point

10.6 °C
Record name ACETOCHLOR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,700
Citations
CC Lerro, S Koutros, G Andreotti… - … journal of cancer, 2015 - Wiley Online Library
… Because of the limited information on cancer risk with acetochlor exposure, we examined occupational exposure to acetochlor and subsequent cancer outcomes among pesticide …
Number of citations: 107 onlinelibrary.wiley.com
DW Kolpin, BK Nations, DA Goolsby… - … science & technology, 1996 - ACS Publications
… for the absence of acetochlor in groundwater for this study include the rapid degradation of acetochlor in the soil zone, insufficient time for this first extensive use of acetochlor to have …
Number of citations: 124 pubs.acs.org
N Xiao, B Jing, F Ge, X Liu - Chemosphere, 2006 - Elsevier
… To assess the toxic effects of the herbicide acetochlor on earthworms, we exposed Eisenia … 40 and 80 mg kg −1 soil) of acetochlor. The residues of acetochlor in soil and the effect of the …
Number of citations: 221 www.sciencedirect.com
J Xu, M Yang, J Dai, H Cao, C Pan, X Qiu, M Xu - Bioresource technology, 2008 - Elsevier
… However, to date no mixed cultures able to extensively degrade acetochlor have been … to transform acetochlor, (2) qualify and quantify the biodegradation products of acetochlor, and (3) …
Number of citations: 66 www.sciencedirect.com
LN Konda, Z Pásztor - Journal of Agricultural and Food Chemistry, 2001 - ACS Publications
… chlorpyrifos were present; acetochlor and propisochlor were … interval, whereas acetochlor and propisochlor concentrations … The maximum detected residues of atrazine and acetochlor …
Number of citations: 120 pubs.acs.org
Z Lengyel, R Földényi - Environmental Science and Pollution Research, 2003 - Springer
… Acetochlor is a widely used herbicide all over the world. Similarly to other organic pollutants, the environmental fate of the acetochlor is … adsorption coefficients, the acetochlor is a rather …
Number of citations: 39 link.springer.com
J Ashby, L Kier, AGE Wilson, T Green… - Human & …, 1996 - journals.sagepub.com
… studies was conducted on acetochlor and a range … acetochlor in vitro is also the source of its rapid detoxification in the rat in vivo, via reaction with GSH. Metabolic studies of acetochlor …
Number of citations: 90 journals.sagepub.com
RS Oliveira, WC Koskinen, CD Graff… - Water, Air, & Soil …, 2013 - Springer
… Field DT 50 values for acetochlor dissipation were not significantly different for the 2 years, … In both studies, acetochlor would be classified as slightly persistent. For acetochlor, …
Number of citations: 30 link.springer.com
Y Wang, C Lin, X Liu, W Ren, X Huang, M He… - Science of the Total …, 2021 - Elsevier
In this study, MnFe 2 O 4 supported activated carbon magnetic adsorbent (MnFe 2 O 4 @AC) was successfully prepared by a simple one-pot solvothermal method and used for the …
Number of citations: 50 www.sciencedirect.com
J Li, Y Li, H Dong - Journal of agricultural and food chemistry, 2008 - ACS Publications
… of the herbicide acetochlor were prepared by using … the acetochlor release rate from different formulations was evaluated by water-release studies. The time taken for 50% of acetochlor …
Number of citations: 121 pubs.acs.org

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